The Physicochemical and Pharmacological Profile of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine: A Privileged Scaffold in Kinase Inhibitor Discovery
The Physicochemical and Pharmacological Profile of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine: A Privileged Scaffold in Kinase Inhibitor Discovery
Executive Summary
In modern medicinal chemistry, the identification of versatile, drug-like scaffolds is critical for accelerating the discovery of targeted therapeutics. 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine (CAS: 1296224-29-7) has emerged as a highly valuable building block, particularly in the development of ATP-competitive kinase inhibitors. The fused bicyclic pyrazolo[1,5-a]pyrimidine core acts as a bioisostere to purine, allowing it to anchor securely within the highly conserved hinge region of various protein kinases.
This technical guide provides an in-depth analysis of the physicochemical properties, structural rationale, synthetic methodologies, and pharmacological applications of this privileged scaffold, designed specifically for researchers and drug development professionals.
Physicochemical Properties & Drug-Likeness
The utility of 6-bromo-2-ethylpyrazolo[1,5-a]pyrimidine in Fragment-Based Drug Discovery (FBDD) and lead optimization is heavily dictated by its physicochemical profile. The data summarized below highlights its alignment with Lipinski’s Rule of Five, making it an ideal starting material for oral drug candidates.
Quantitative Physicochemical Data
| Property | Value | Pharmacological Rationale |
| CAS Number | 1296224-29-7 | Unique identifier for sourcing and regulatory tracking. |
| Molecular Formula | C₈H₈BrN₃ | Provides a low starting molecular weight. |
| Molecular Weight | 226.07 g/mol | Leaves an ample "molecular weight budget" (< 500 Da) for downstream functionalization (e.g., adding piperazines or anilines)[1]. |
| LogP | 2.05 | Optimal lipophilicity for a fragment; ensures a balance between aqueous solubility and lipid membrane permeability[1]. |
| TPSA | 30.19 Ų | Excellent for intracellular targeting. A TPSA < 90 Ų strongly correlates with high cell membrane and blood-brain barrier (BBB) permeability[1]. |
| H-Bond Donors | 0 | Zero donors minimize the desolvation penalty when the molecule transitions from an aqueous environment into the hydrophobic kinase pocket[1]. |
| H-Bond Acceptors | 3 | Sufficient to form critical hydrogen bonds with the backbone amides of the kinase hinge region[1]. |
| Rotatable Bonds | 1 | Low conformational flexibility reduces the entropic cost of binding to the target receptor[1]. |
| SMILES | CCC1=NN2C(N=CC(Br)=C2)=C1 | Structural string for computational docking and cheminformatics[1]. |
Data sourced from 1.
Chemical Synthesis & Reactivity
The synthesis of the pyrazolo[1,5-a]pyrimidine core relies on a highly efficient cyclocondensation reaction between a 5-aminopyrazole derivative and a 1,3-dicarbonyl equivalent. Specifically, the reaction between 5-ethyl-1H-pyrazol-3-amine and 2-bromomalonaldehyde yields the desired scaffold.
The rationale behind utilizing 2-bromomalonaldehyde is its trifunctional nature: the two aldehyde groups serve as electrophilic centers for ring closure, while the central bromine atom is retained in the final product at the C6 position. This C-Br bond is highly susceptible to oxidative addition by Palladium(0) catalysts, making it a strategic synthetic handle for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. This allows medicinal chemists to rapidly generate libraries of C6-substituted analogs for Structure-Activity Relationship (SAR) studies, as detailed in 2[2].
Figure 1: Synthesis and functionalization workflow of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine.
Pharmacological Applications: Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine architecture is a proven hinge-binding motif. By functionalizing the C6 position of 6-bromo-2-ethylpyrazolo[1,5-a]pyrimidine, researchers have successfully developed potent inhibitors for several high-value oncology targets:
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CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) drives the G1/S phase transition in the cell cycle. Recent3 demonstrate that pyrazolo[1,5-a]pyrimidine derivatives exhibit nanomolar potency (IC₅₀ < 100 nM) against CDK2, inducing apoptosis and strong growth inhibition in HCT-116 colorectal cancer cells[3].
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mTOR Inhibition: The mammalian Target of Rapamycin (mTOR) is a central regulator of cell metabolism and proliferation. Derivatives synthesized from this brominated scaffold have been extensively documented in4, where functionalization at the C6 position yields compounds that block the PI3K/AKT/mTOR signaling cascade, effectively halting tumor progression[4].
Figure 2: Mechanism of action for pyrazolo[1,5-a]pyrimidine-derived kinase inhibitors.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each critical step.
Protocol 1: Synthesis of 6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine
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Reagent Preparation: In a dry 100 mL round-bottom flask, dissolve 5-ethyl-1H-pyrazol-3-amine (1.0 eq, 10 mmol) and 2-bromomalonaldehyde (1.05 eq, 10.5 mmol) in 20 mL of glacial acetic acid.
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Causality: A slight stoichiometric excess of the aldehyde ensures complete consumption of the pyrazole. Glacial acetic acid acts as both the solvent and the acid catalyst, protonating the carbonyl oxygens to increase their electrophilicity and driving the subsequent dehydration steps.
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Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 90–100 °C for 4 hours under a nitrogen atmosphere.
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In-Process Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a 5% MeOH in DCM solvent system. The reaction is deemed complete when the highly polar pyrazole starting material spot disappears.
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Workup & Isolation: Cool the mixture to room temperature and pour it slowly over 50 g of crushed ice. Neutralize the acidic mixture dropwise with saturated aqueous NaHCO₃ until a pH of 7–8 is achieved.
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Causality: Neutralizing the acetic acid forces the highly lipophilic pyrazolo[1,5-a]pyrimidine product to precipitate out of the aqueous phase, self-purifying the compound from water-soluble byproducts.
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Purification: Filter the resulting precipitate under a vacuum, wash thoroughly with cold distilled water, and dry overnight under a high vacuum to yield the title compound.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at C6
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Reaction Setup: In an oven-dried Schlenk tube, combine 6-bromo-2-ethylpyrazolo[1,5-a]pyrimidine (1.0 eq, 1 mmol), an arylboronic acid (1.2 eq, 1.2 mmol), and K₂CO₃ (2.5 eq, 2.5 mmol).
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Solvent Addition: Add 10 mL of a degassed 1,4-dioxane/water mixture (4:1 v/v).
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Causality: Water is strictly required to dissolve the inorganic base (K₂CO₃) and to form the reactive boronate complex with the arylboronic acid, a prerequisite for the transmetalation step in the catalytic cycle.
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Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq, 5 mol%). Purge the vessel with nitrogen three times.
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Causality: Purging removes dissolved oxygen, which would otherwise irreversibly oxidize and deactivate the Pd(0) active species.
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Execution & Isolation: Heat the sealed tube at 90 °C for 8–12 hours. Upon completion (via TLC), cool to room temperature, extract with ethyl acetate (3 x 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and purify via flash column chromatography.
Conclusion
6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine stands as a highly programmable and pharmacologically relevant scaffold. Its favorable physicochemical properties—specifically its lack of hydrogen bond donors and optimal lipophilicity—make it a prime candidate for kinase-targeted drug discovery. By leveraging the C6-bromo handle, researchers can execute rapid, late-stage functionalizations to discover the next generation of CDK2, mTOR, and other critical kinase inhibitors.
References
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National Institutes of Health (NIH) / PubMed. New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Available at:[Link]
- Google Patents.WO2011090935A1 - PYRAZOLO[1,5-a]PYRIMIDINE COMPOUNDS AS mTOR INHIBITORS.
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Semantic Scholar. The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. Available at: [Link]
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2011090935A1 - PYRAZOLO[1,5-a]PYRIMIDINE COMPOUNDS AS mTOR INHIBITORS - Google Patents [patents.google.com]
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